molecular formula C7H13NO3 B556409 N-Acetyl-L-valine CAS No. 96-81-1

N-Acetyl-L-valine

Cat. No. B556409
CAS RN: 96-81-1
M. Wt: 159.18 g/mol
InChI Key: IHYJTAOFMMMOPX-LURJTMIESA-N
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Description

N-Acetyl-L-valine is an L-valine derivative in which one of the amino hydrogens of L-valine has been replaced by an acetyl group . It is also known as Acetylvaline and N-Acetylvaline . It participates in the 2,6-diolefination reaction of phenylacetic acids .


Synthesis Analysis

The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) .


Molecular Structure Analysis

The molecular formula of N-Acetyl-L-valine is C7H13NO3 . The IUPAC Standard InChI is InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1 .


Chemical Reactions Analysis

N-Acetyl-L-valine participates in the 2,6-diolefination reaction of phenylacetic acids . More research is needed to fully understand the chemical reactions involving N-Acetyl-L-valine.


Physical And Chemical Properties Analysis

N-Acetyl-L-valine has a molecular weight of 159.1830 . The electronic properties of the two forms of valine are similar at zero pressure . Pressure leads to different responses in these crystals which is manifested as various deformations of molecules .

Scientific Research Applications

  • Acrylamide Metabolism in Humans : A study by Fennell et al. (2005) explored the metabolism of acrylamide in humans. It was found that acrylamide metabolites were derived from glutathione conjugation and excreted as various compounds, including low levels of N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)cysteine (Fennell et al., 2005).

  • Metabolic Profiling Enhancements : Wilson et al. (2009) developed a method enhancing the nuclear magnetic resonance spectra of biomolecules, including amino acids like valine. This technique involved tagging molecules with acetic anhydride, which reacts quickly with amine groups in amino acids (Wilson et al., 2009).

  • Valine Oxidation : Beckett et al. (1992) synthesized l-[3-3H]valine by removing tritium on carbon-2 of l-[2,3-3H]valine through acetylation. This study investigated valine oxidation, which is relevant for understanding amino acid metabolism (Beckett et al., 1992).

  • Enzymology of Acetohydroxy Acid Isomeroreductase : Dumas et al. (2001) examined acetohydroxy acid isomeroreductase, an enzyme involved in the biosynthesis of amino acids like valine. The enzyme is a target for specific herbicides and fungicides, highlighting its agricultural significance (Dumas et al., 2001).

  • High-Yield Production of L-Valine in E. coli : Hao et al. (2020) reported the highest ever L-valine titer and yield in E. coli. This research is crucial for industrial production of L-valine and related products (Hao et al., 2020).

  • Metabolic Engineering for L-Valine Production : Chen et al. (2015) developed an L-valine-producing strain from Corynebacterium glutamicum, which is significant for the industrial production of this amino acid (Chen et al., 2015).

  • Herbicides and Amino Acid Biosynthesis : Ray (1986) discussed sulfonylurea herbicides as inhibitors of amino acid biosynthesis in plants, indicating their influence on valine synthesis (Ray, 1986).

Safety And Hazards

N-Acetyl-L-valine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . It is advised against food, drug, pesticide or biocidal product use .

properties

IUPAC Name

(2S)-2-acetamido-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYJTAOFMMMOPX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40914697
Record name N-Acetyl-L-valine
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylvaline
Source Human Metabolome Database (HMDB)
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Solubility

37.1mg/mL at 25 °C
Record name N-Acetylvaline
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Product Name

N-Acetyl-L-valine

CAS RN

96-81-1, 3067-19-4
Record name Acetylvaline
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Record name N-Acetylvaline
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Record name N-Acetylvaline
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Record name N-Acetyl-L-valine
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Record name N-acetylvaline
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Record name N-ACETYLVALINE
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Record name N-Acetylvaline
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URL http://www.hmdb.ca/metabolites/HMDB0011757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

11.7 g (0.10 mol) D,L-Valine were dissolved in 100 ml of acetic acid and treated with 11.2 g (0.11 mol) acetic anhydride at 90° C. Concentration was carried out after 10 minutes at 15 mbar and 100° C. After HPCL analysis the crystalline residue was shown to contain 95.6% Acetyl-D,L-valine and 2.8% N-Acetyl-D,L-valyl-D,L-valine.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
325
Citations
V Štejfa, V Pokorný, E Lieberzeitová, J Havlín, M Fulem… - Molecules, 2023 - mdpi.com
… For N-acetyl-L-valine amide and N-acetyl-L-isoleucine amide, fusion properties could be determined with somewhat higher uncertainty, but not the liquid heat capacities, since these …
Number of citations: 8 www.mdpi.com
GM Blackburn, TH Lilley, E Walmsley - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… Ammonolysis of a solution of N-acetyl-L-valine methyl ester in dry methanol gave the corresponding amide. This was recrystallised from methanol+ ether, mp 234-236C (lit.21 mp 235C)…
Number of citations: 89 pubs.rsc.org
DJT Hill, SY Ho, JH O'Donnell, PJ Pomery - Radiation Physics and …, 1985 - Elsevier
… any charged radical components of the spectrum we obtained at 77 K for N-acetyl-L-valine, … In contrast to our observations on N-acetyl-L-valine, the spectrum observed by Schnepel did …
Number of citations: 8 www.sciencedirect.com
A Dobashi, S Hara - Analytical Chemistry, 1983 - ACS Publications
… The chiral additive, N-acetyl-L-valine iert-butylamide, was prepared by treating L-valine tert-butylamide (6) with a mixture of acetic anhydride and triethylamine. Recrystallization from …
Number of citations: 32 pubs.acs.org
QA Wu, ZY Xu - Acta Crystallographica Section E: Structure Reports …, 2004 - scripts.iucr.org
… N-Acetyl-L-valine … N-Acetyl-L-valine, (I [link] ), is a versatile synthon in the synthesis of several pharmaceuticals and their key intermediates (Reddy et al., 1999 [Reddy, GV, Rao …
Number of citations: 2 scripts.iucr.org
A Gorman, RO Gould, AM Gray, P Taylor… - Journal of the …, 1986 - pubs.rsc.org
The crystal structures of ephedrine–N-benzyloxycarbonyl-L-leucine (1)(P212121, a= 14.067, b= 29.982, c= 5.737 Å) and ephedrine–N-acetyl-L-valine monohydrate (2)(P212121, a= …
Number of citations: 3 pubs.rsc.org
A Bódalo‐Santoyo, JL Gómez‐Carrasco… - Journal of Chemical …, 1999 - Wiley Online Library
… The conversion is defined as the ratio between the L-valine concentration in the effluent and the N-acetyl-L-valine concentration fed to the reactor. Conversion reached a maximum after …
Number of citations: 20 onlinelibrary.wiley.com
S Hara, A Dobashi - Journal of Liquid Chromatography, 1979 - Taylor & Francis
… 53 mmole) in 3 ml of DMF and a solution of N-acetyl-L-valine 799 … 30 7' of the APS was grafted with N-acetylL-valine. … Optically active N-acetyl-L-valine as a chiral element was activated …
Number of citations: 43 www.tandfonline.com
RW Garrett, DJT Hill, SY Ho, JH O'Donnell… - Radiation Physics and …, 1982 - Elsevier
… -L-tyrosine to 8 for N-acetyl-L-valine. There was evidence for … irradiated polycrystalline samples of N-acetyl-L-valine. The pre-… Our results for N-acetyl-L-valine are consistent with their …
Number of citations: 13 www.sciencedirect.com
K Yano, T Nakagiri, T Takeuchi, J Matsui… - Analytica chimica …, 1997 - Elsevier
… Dobashi et al. 39, 40reported that the addition of a chiral N-acetyl-l-valine tert-butylamide to the mobile phase in liquid chromatography resulted in the optical resolution of amino acid …
Number of citations: 59 www.sciencedirect.com

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